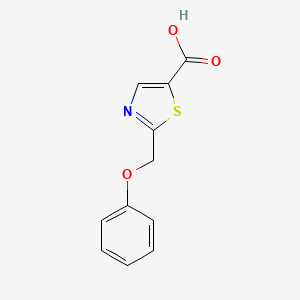

2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c13-11(14)9-6-12-10(16-9)7-15-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJZXIIZCKLJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017669-06-5 | |

| Record name | 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(Phenoxymethyl)-1,3-thiazole-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, as well as its mechanisms of action and structure-activity relationships.

Overview of Thiazole Derivatives

Thiazole derivatives are recognized for their pharmacological potential, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole ring serves as a versatile scaffold for the development of various therapeutic agents. The presence of substituents on the thiazole ring significantly influences the biological activity of these compounds .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 3.92–4.01 mM | |

| Aspergillus niger | 4.01–4.23 mM | |

| Escherichia coli | Not specified |

The compound's efficacy against C. albicans and A. niger is particularly noteworthy, showing lower MIC values compared to traditional antifungal agents like fluconazole .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A study on similar thiazole derivatives revealed promising antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Effects

A derivative structurally related to this compound demonstrated significant antiproliferative activity against human leukemia cells with an IC50 comparable to established chemotherapeutics like dasatinib. The study emphasized the importance of structural modifications in enhancing anticancer potency .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It potentially interacts with cellular receptors that regulate cell signaling pathways involved in apoptosis and cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups (e.g., nitro groups) and electron-donating groups (e.g., methoxy groups) at specific positions on the aromatic ring has been shown to enhance activity against microbial strains and cancer cells .

Table 2: Structure-Activity Relationship Insights

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential antimicrobial properties. Thiazole derivatives are known to exhibit a range of biological activities including antibacterial, antifungal, and anticancer effects. Research has shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity

- Study Reference : Arora et al. (2021) synthesized various thiazole derivatives and tested their antimicrobial activity.

- Findings : Compounds demonstrated significant activity against Gram-positive bacteria with MIC values ranging from 4.51 mM to 15.62 mM against Bacillus subtilis and Streptococcus aureus .

Drug Development

The compound is being investigated for its role in drug development due to its ability to interact with biological targets such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication . These interactions suggest potential applications in developing broad-spectrum antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | MIC Range (μg/mL) |

|---|---|---|

| Antibacterial | S. aureus, E. coli | 25 - 100 |

| Antifungal | Candida albicans | 4 - 10 |

| Anticancer | Various cancer cell lines | Varies |

Agricultural Applications

Research indicates that thiazole derivatives can also be utilized as fungicides in agricultural settings. Their ability to inhibit fungal pathogens makes them suitable candidates for protecting crops from diseases caused by fungi.

Biochemical Pathways Affected

- Inhibition of cell wall synthesis.

- Disruption of nucleic acid synthesis.

- Interference with metabolic pathways essential for microbial survival.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutics. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a significant role in determining the efficacy of the compound in clinical settings.

相似化合物的比较

Febuxostat (2-(3-Cyano-4-Isobutoxyphenyl)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid)

Structural Features :

- Position 2: 3-Cyano-4-isobutoxyphenyl group.

- Position 4: Methyl group.

- Molecular weight: 316.37 g/mol (C₁₆H₁₆N₂O₃S).

Key Differences :

- The phenyl ring at position 2 in Febuxostat is substituted with a cyano (-CN) and isobutoxy group, enhancing electron-withdrawing effects and hydrophobicity compared to the phenoxymethyl group.

- The methyl group at position 4 may stabilize the thiazole ring conformation.

Comparison :

2-(Substituted Benzylamino)-4-Methyl-1,3-Thiazole-5-Carboxylic Acid Derivatives

Structural Features :

- Position 2: Benzylamino group with a methylene spacer.

- Position 4: Methyl group.

- Molecular weight: Varies (e.g., ~300–350 g/mol).

Key Differences :

- A flexible methylene spacer between the phenyl and thiazole rings contrasts with the direct linkage in Febuxostat.

Comparison :

2-Phenyloxazole-5-Carboxylic Acid

Structural Features :

- Oxazole core (vs. thiazole).

- Position 2: Phenyl group.

- Molecular weight: 189.17 g/mol (C₁₀H₇NO₃).

Key Differences :

- Replacement of sulfur with oxygen in the heterocycle reduces electron density and alters metabolic stability.

Comparison :

- The thiazole core in the target compound may confer greater stability and stronger hydrogen-bonding capacity due to sulfur’s polarizability.

2-(Butylamino)-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylic Acid

Structural Features :

- Position 2: Butylamino group.

- Position 4: Trifluoromethyl (-CF₃) group.

- Molecular weight: 268.23 g/mol (C₈H₉F₃N₂O₂S).

Key Differences :

- The electron-withdrawing -CF₃ group increases acidity of the carboxylic acid (pKa ~1–2), enhancing solubility in physiological conditions.

Comparison :

- The phenoxymethyl group’s ether linkage may offer a balance between hydrophobicity and polarity compared to the -CF₃ group.

2-[4-(2,2-Dimethylpropoxy)-3-(1H-Tetrazol-1-yl)Phenyl]-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

Structural Features :

- Position 2: 4-(2,2-Dimethylpropoxy)-3-tetrazolylphenyl group.

- Position 4: Methyl group.

- Molecular weight: ~400 g/mol (estimated).

Key Differences :

- The tetrazole group introduces strong hydrogen-bonding capacity, while the bulky alkoxy group enhances lipophilicity.

Comparison :

- The phenoxymethyl group’s smaller size may reduce steric hindrance but limit interactions with polar residues in enzyme pockets.

准备方法

Synthesis via Phenoxymethyl Bromide and Thiazole Derivatives

This approach involves the nucleophilic substitution of phenoxymethyl bromide with thiazole derivatives to form the desired compound. The process typically proceeds through the following steps:

- Preparation of phenoxymethyl bromide: Usually synthesized via bromination of phenoxymethyl alcohol.

- Reaction with thiazole derivatives: Under basic or neutral conditions, phenoxymethyl bromide reacts with thiazole derivatives bearing nucleophilic sites.

- Temperature: Reflux conditions (~80-100°C).

- Solvents: Commonly used solvents include acetonitrile, ethanol, or acetone.

- Reaction Time: Typically 4-8 hours to ensure complete substitution.

- Purification: Extraction with organic solvents followed by recrystallization or chromatography.

- The process yields moderate to high purity products, with yields ranging from 60% to 75% depending on the purity of starting materials and reaction conditions.

- Optimization of reaction temperature and solvent polarity enhances yield and purity.

Data Table 1: Summary of Reaction Conditions for Method 1

| Parameter | Typical Range | Remarks |

|---|---|---|

| Starting materials | Phenoxymethyl bromide, Thiazole derivatives | Commercially available or synthesized in-house |

| Solvent | Acetonitrile, ethanol, acetone | Choice affects solubility and yield |

| Temperature | 80-100°C | Reflux conditions |

| Reaction time | 4-8 hours | Complete conversion |

| Purification | Recrystallization, chromatography | Ensures high purity |

Condensation of Thiazole Derivatives with Phenol Derivatives

This method involves the condensation of pre-formed thiazole derivatives with phenol-based compounds under basic conditions to form the phenoxymethyl linkage.

- Key Reactants: Thiazole derivatives with reactive amino or hydroxyl groups, phenol derivatives with suitable substituents.

- Catalysts: Usually sodium hydroxide or potassium carbonate.

- Solvent: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.

- Temperature: 100-150°C.

- Reaction Time: 6-12 hours.

- Purification: Acidification, extraction, and recrystallization.

- This route offers high selectivity and yields up to 70%.

- The reaction efficiency depends on the substituents on the phenol and thiazole rings.

Data Table 2: Summary of Reaction Conditions for Method 2

| Parameter | Typical Range | Remarks |

|---|---|---|

| Reactants | Thiazole derivatives, phenol derivatives | Pre-activated or functionalized compounds |

| Catalyst | NaOH, K2CO3 | Facilitates nucleophilic attack |

| Solvent | DMF, DMSO, ethanol | Solvent choice influences reactivity |

| Temperature | 100-150°C | Elevated for condensation |

| Reaction time | 6-12 hours | To achieve complete reaction |

| Purification | Acidification, recrystallization | To isolate pure product |

Synthesis via Cyclization and Carboxylation

This route involves cyclization of thiazole precursors followed by carboxylation to introduce the carboxylic acid group.

- Step 1: Formation of a thiazole ring via cyclization of suitable thioamide and α-haloketone derivatives.

- Step 2: Functionalization with phenoxymethyl groups through nucleophilic substitution.

- Step 3: Carboxylation using carbon dioxide or other carboxylating agents.

- Cyclization: Typically performed at 120-150°C with acid or base catalysis.

- Carboxylation: Conducted under CO₂ pressure at elevated temperatures (~80-100°C).

- Purification: Acid-base extraction and recrystallization.

- This method allows for structural diversity and functionalization flexibility.

- Yields are generally around 50-65%, depending on the efficiency of cyclization and carboxylation steps.

Data Table 3: Summary of Reaction Conditions for Method 3

| Parameter | Typical Range | Remarks |

|---|---|---|

| Cyclization temperature | 120-150°C | Acid or base catalysis |

| Carboxylation pressure | 1-5 atm CO₂ | Elevated pressure enhances yield |

| Reaction time | 8-12 hours | Ensures complete functionalization |

| Purification | Acid-base extraction, recrystallization | Ensures high purity |

Notes on Optimization and Industrial Relevance

- Reaction Efficiency: Continuous flow reactors can improve yield and reproducibility, especially for large-scale synthesis.

- Purity Control: Recrystallization from suitable solvents (ethanol, acetone, ethyl acetate) is crucial for obtaining high-purity compounds.

- Environmental Considerations: Solvent recovery and waste minimization are important for sustainable production.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Phenoxymethyl bromide route | Phenoxymethyl bromide, Thiazole derivatives | Reflux, acetonitrile or ethanol, 80-100°C | 60-75% | Straightforward, high yield |

| Condensation of phenol derivatives | Thiazole derivatives, phenol derivatives | 100-150°C, DMF or ethanol, basic catalyst | 70% | High selectivity, structural diversity |

| Cyclization and carboxylation | Thioamide, α-haloketone, CO₂ | 120-150°C, 1-5 atm CO₂, reflux | 50-65% | Structural flexibility, functionalization |

常见问题

Q. What are the optimal synthetic routes for 2-(phenoxymethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction yields be improved?

A common method involves coupling substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in methanol/water under reflux. To improve yields, optimize stoichiometry (e.g., 1.2–1.5 equivalents of phenoxymethyl bromide) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Use a combination of:

- NMR spectroscopy : Analyze and NMR to confirm substituent positions (e.g., phenoxymethyl at C2, carboxylic acid at C5).

- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H] peak at m/z 278.05).

- X-ray crystallography : SHELXL refinement can resolve bond lengths and angles, particularly for confirming thiazole ring geometry .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition : Xanthine oxidase (XO) inhibition assays using allopurinol as a positive control. Measure uric acid production spectrophotometrically at 290 nm .

- Antioxidant activity : DPPH radical scavenging assays at concentrations of 10–100 μM .

Advanced Research Questions

Q. How can mechanistic insights into its antidiabetic activity be obtained using in vivo models?

- Streptozotocin (STZ)-induced diabetic rats : Administer 25–50 mg/kg/day orally for 4 weeks. Monitor blood glucose (glucometer) and insulin sensitivity (HOMA-IR index). Include metformin as a control.

- Oxidative stress markers : Quantify malondialdehyde (MDA) via HPLC and glutathione (GSH) via Ellman’s assay in liver homogenates .

Q. How to resolve contradictory data on substituent effects in structure-activity relationships (SAR)?

Q. What advanced analytical methods are recommended for detecting metabolites?

Q. How to design studies addressing potential off-target effects in kinase inhibition?

Q. What strategies improve crystallographic resolution for disordered moieties?

Q. How to evaluate chemical stability under physiological conditions?

Q. What computational tools predict solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。